REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH2:8]OS(C)(=O)=O)[CH:5]=[CH:4][N:3]=1.[C-:14]#[N:15].[K+].CCOC(C)=O.C(=O)(O)[O-].[Na+]>C(O)C.O>[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][C:14]#[N:15])[CH:5]=[CH:4][N:3]=1 |f:1.2,4.5|
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Name
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Methanesulfonic acid 2-bromopyridin-4-ylmethyl ester
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Quantity
|
4.24 g
|
Type
|
reactant
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Smiles
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BrC1=NC=CC(=C1)COS(=O)(=O)C
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Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
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[C-]#N.[K+]
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
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6 mL
|
Type
|
solvent
|
Smiles
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O
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Name
|
|
Quantity
|
80 mL
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Type
|
reactant
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the organic layer is separated
|
Type
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WASH
|
Details
|
The organic layer is washed with water (3×40 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue is purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-60% EtOAc in heptane
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
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Smiles
|
BrC1=NC=CC(=C1)CC#N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |